molecular formula C19H15FN6O2 B11190900 N-(2-fluorobenzyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

N-(2-fluorobenzyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B11190900
M. Wt: 378.4 g/mol
InChI Key: WZWLJFBTXMUWHO-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a complex organic compound that features a fluorophenyl group, a pyridinyl oxadiazole moiety, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Fluorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling Reactions: The final step involves coupling the oxadiazole and imidazole intermediates with the fluorophenylmethyl group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interaction with various biological targets.

    Chemical Biology: It can serve as a probe to study biochemical pathways involving the imidazole and oxadiazole moieties.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-Fluorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide would depend on its specific biological target. Generally, compounds with imidazole and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-Chlorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
  • **N-[(2-Bromophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Uniqueness

The presence of the fluorophenyl group in N-[(2-Fluorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can significantly influence its chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro- and bromo- analogs.

Properties

Molecular Formula

C19H15FN6O2

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide

InChI

InChI=1S/C19H15FN6O2/c20-15-4-2-1-3-14(15)9-22-17(27)11-26-10-16(23-12-26)18-24-19(28-25-18)13-5-7-21-8-6-13/h1-8,10,12H,9,11H2,(H,22,27)

InChI Key

WZWLJFBTXMUWHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4)F

Origin of Product

United States

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